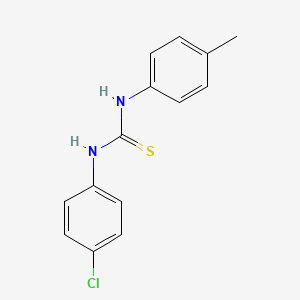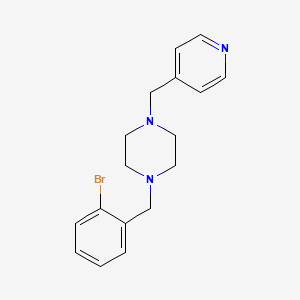
1-(2-bromobenzyl)-4-(4-pyridinylmethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-bromobenzyl)-4-(4-pyridinylmethyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been studied for its potential applications in the field of medicinal chemistry, particularly as a potential drug candidate for the treatment of various diseases.
Mecanismo De Acción
The exact mechanism of action of 1-(2-bromobenzyl)-4-(4-pyridinylmethyl)piperazine is not fully understood. However, it has been reported to act as a modulator of the GABAergic and glutamatergic neurotransmitter systems. It has also been reported to interact with various receptors such as the 5-HT1A, 5-HT2A, and 5-HT2C receptors, which are involved in the regulation of mood, anxiety, and cognition.
Biochemical and physiological effects:
1-(2-bromobenzyl)-4-(4-pyridinylmethyl)piperazine has been reported to exhibit various biochemical and physiological effects. It has been reported to increase the levels of various neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. It has also been reported to decrease the levels of the stress hormone cortisol. Additionally, it has been reported to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-bromobenzyl)-4-(4-pyridinylmethyl)piperazine has several advantages for lab experiments. It is readily available and can be synthesized using simple synthetic methods. It has also been reported to exhibit good pharmacokinetic properties such as good oral bioavailability and a long half-life. However, its limitations include its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-(2-bromobenzyl)-4-(4-pyridinylmethyl)piperazine. One potential direction is the study of its potential use as a drug candidate for the treatment of various neurological and psychiatric disorders. Another potential direction is the study of its mechanism of action and its interactions with various neurotransmitter systems and receptors. Additionally, the development of new synthetic methods for the preparation of 1-(2-bromobenzyl)-4-(4-pyridinylmethyl)piperazine and its derivatives could also be a future direction.
Métodos De Síntesis
The synthesis of 1-(2-bromobenzyl)-4-(4-pyridinylmethyl)piperazine involves the reaction of 2-bromobenzyl chloride with 4-(pyridin-4-ylmethyl)piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide. The product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
1-(2-bromobenzyl)-4-(4-pyridinylmethyl)piperazine has been studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit various pharmacological activities such as anticonvulsant, antidepressant, anxiolytic, and antinociceptive effects. It has also been studied for its potential use as a drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propiedades
IUPAC Name |
1-[(2-bromophenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3/c18-17-4-2-1-3-16(17)14-21-11-9-20(10-12-21)13-15-5-7-19-8-6-15/h1-8H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHNSANINPXZLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=NC=C2)CC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

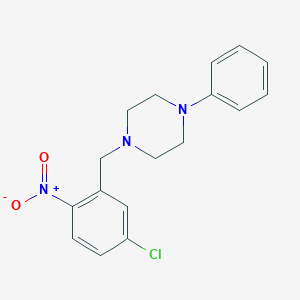
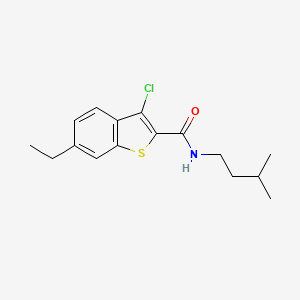
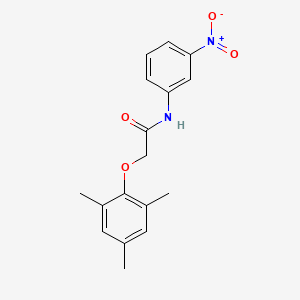
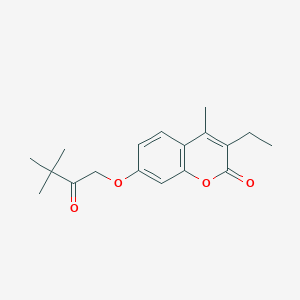
![N-[(4-chlorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide](/img/structure/B5771659.png)
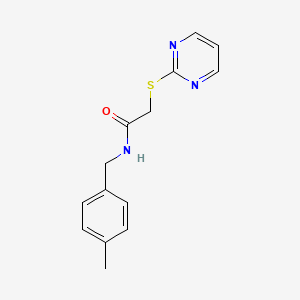
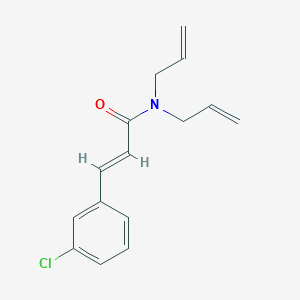
![N-(3-fluorophenyl)-2-[(2-methoxyphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B5771686.png)
![2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-4-methylphenol](/img/structure/B5771687.png)

![N,N'-[1,4-phenylenebis(methylene)]dicyclopropanecarboxamide](/img/structure/B5771702.png)
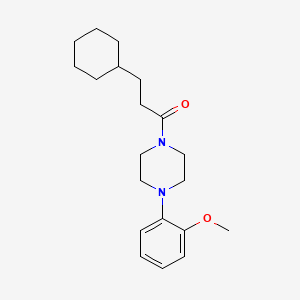
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5771714.png)
